
N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was originally developed as an anti-cancer drug due to its ability to selectively kill cancer cells, but recent research has shown that it has potential applications in other areas as well.
Mecanismo De Acción
N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to a decrease in protein synthesis and ultimately cell death. N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide has been shown to selectively kill cancer cells while sparing normal cells, making it a promising anti-cancer drug.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit RNA polymerase I transcription, it has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide has also been shown to induce senescence in cancer cells, which is a state of permanent growth arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide has several advantages and limitations for use in lab experiments. One advantage is its ability to selectively kill cancer cells while sparing normal cells, making it a useful tool for studying cancer biology. However, its mechanism of action is complex and not fully understood, which can make it difficult to interpret experimental results. Additionally, N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide is a relatively new drug and has not been extensively studied in non-cancer contexts.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide. One area of interest is the development of combination therapies that include N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide and other anti-cancer drugs. Another area of interest is the exploration of N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide's potential applications in non-cancer contexts, such as in the treatment of viral infections. Finally, further research is needed to fully understand the mechanism of action of N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide and its potential limitations as a therapeutic agent.
Métodos De Síntesis
N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several different chemicals. The exact details of the synthesis method are proprietary, but the process has been described in several scientific publications.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide has been extensively studied in the context of cancer research. It has been shown to selectively kill cancer cells by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to a decrease in protein synthesis and ultimately cell death. N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide has shown promise in preclinical studies as a potential treatment for a variety of cancers, including breast, ovarian, and pancreatic cancer.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-8-13(5-1-2-6-13)15-12(17)10-7-11(18-16-10)9-3-4-9/h7,9H,1-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTNLXBFVTXZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide](/img/structure/B2463304.png)
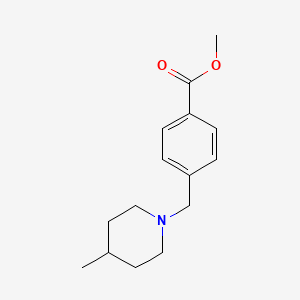
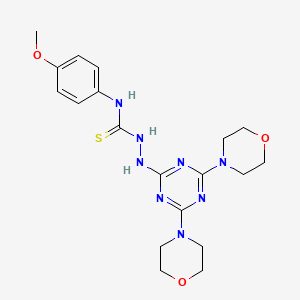
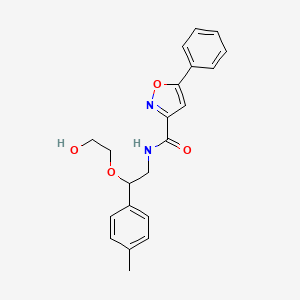

![N-[(3-Bromophenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2463312.png)
![Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2463314.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B2463315.png)
![2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2463316.png)
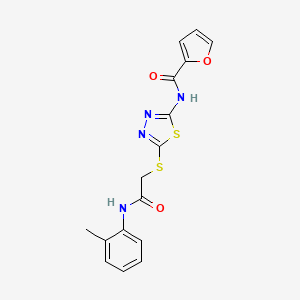
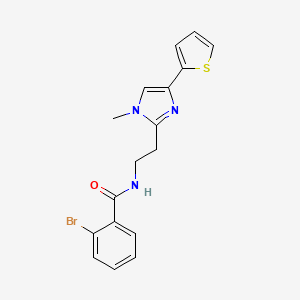

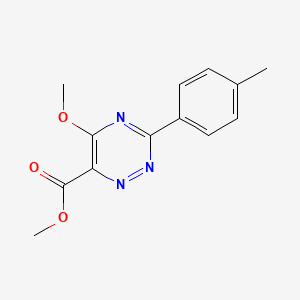
![4-(4-methoxyphenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2463327.png)